

Methyl 2-thiofuroate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-thiofuroate**

Cat. No.: **B088921**

[Get Quote](#)

Introduction

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is an organosulfur compound belonging to the thioester family. It is characterized by a furan ring connected to a carbonyl group, which is in turn bonded to a methylthio group. While its primary application to date has been as a flavoring agent in the food and fragrance industry, its structural motifs—the furan ring and the thioester group—are present in a wide array of biologically active molecules. This guide provides a comprehensive review of the available scientific information on **Methyl 2-thiofuroate** and outlines potential avenues for future research and development.

Chemical and Physical Properties

Methyl 2-thiofuroate is a clear brown liquid with a distinct fried, cooked onion odor.^{[1][2][3]} Its key chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	S-methyl furan-2-carbothioate	[2]
Synonyms	Methyl 2-thiofuroate, Methyl thiofuroate, S-Methyl 2-furancarbothioate	[2]
CAS Number	13679-61-3	[1]
Molecular Formula	C ₆ H ₆ O ₂ S	[1]
Molecular Weight	142.18 g/mol	[2]
Appearance	Clear brown liquid	[1] [2]
Boiling Point	186.2 °C at 760 mmHg; 63 °C at 2 mmHg	[1] [2]
Density	1.207 - 1.236 g/cm ³ at 25 °C	[1] [2]
Refractive Index	n _{20/D} 1.569	[1]
Flash Point	66.4 °C	[1]
Solubility	Insoluble in water, soluble in organic solvents	[3]

Spectroscopic Data

Spectroscopic data for **Methyl 2-thiofuroate** is available in public databases. A summary of the available data is presented below.

Spectrum Type	Database/Source	Key Features
¹ H NMR	PubChem	Data available from Sigma-Aldrich Co. LLC.
¹³ C NMR	PubChem	Data available from W. Robien, Inst. of Org. Chem., Univ. of Vienna.
Mass Spectrometry	PubChem	GC-MS data available from NIST and Prof. L. Mondello.
Infrared (IR)	PubChem, ChemicalBook	FTIR and ATR-IR spectra available from Sigma-Aldrich Co. LLC.

Synthesis of Methyl 2-thiofuroate

While specific literature detailing the synthesis of **Methyl 2-thiofuroate** is scarce, a plausible and efficient synthetic route can be proposed based on standard organic chemistry transformations. A two-step process starting from the commercially available 2-furoic acid is outlined below.

Step 1: Synthesis of 2-Furoyl Chloride

The first step involves the conversion of 2-furoic acid to its more reactive acyl chloride derivative, 2-furoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).^[1]

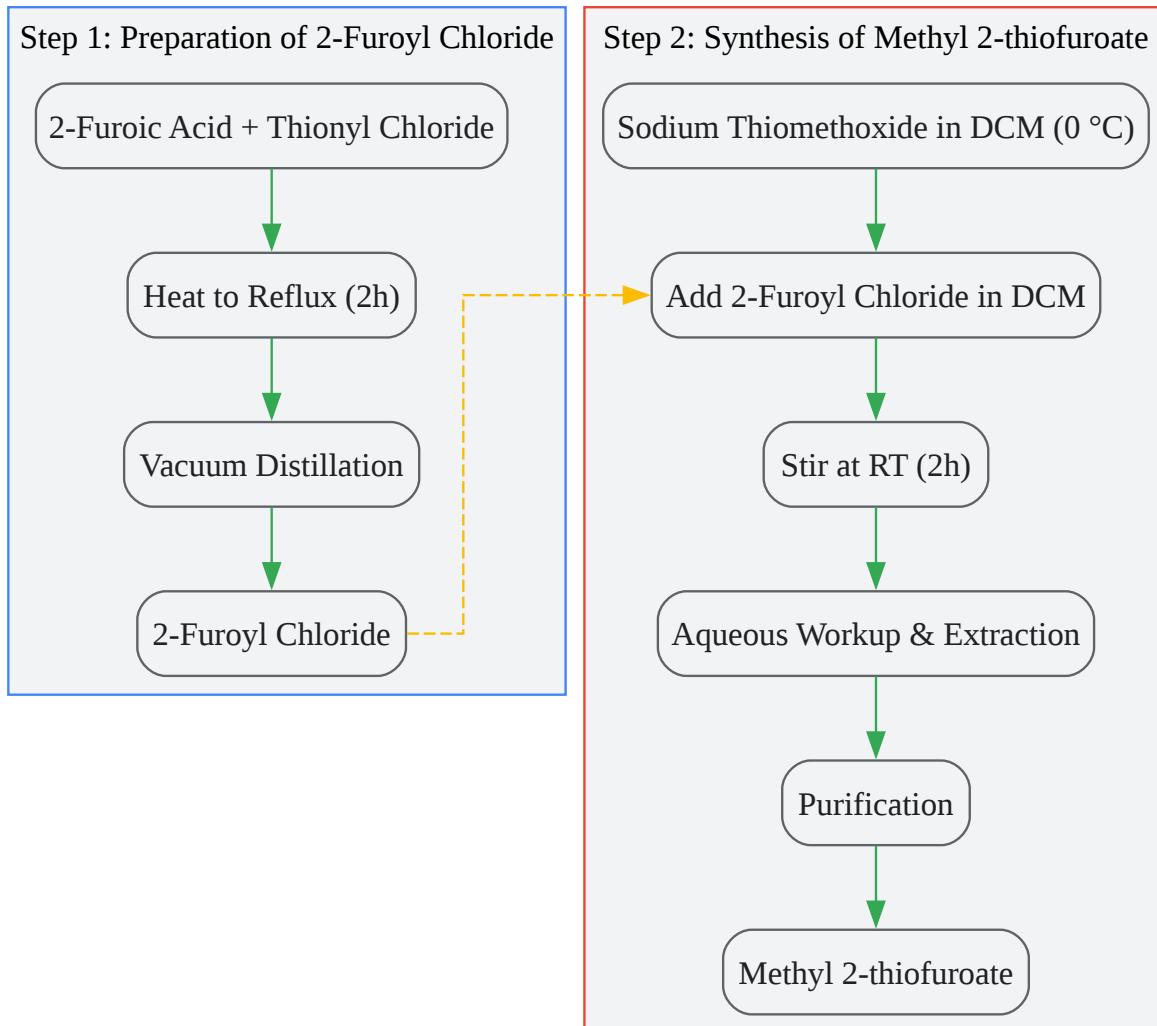
Step 2: Synthesis of **Methyl 2-thiofuroate**

The second step is the reaction of 2-furoyl chloride with a source of the methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe), to form the S-thioester bond.

A representative experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of Methyl 2-thiofuroate

Materials:


- 2-Furoic acid
- Thionyl chloride (SOCl_2)
- Sodium thiomethoxide (NaSMe)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:**Step 1: Preparation of 2-Furoyl Chloride**

- In a fume hood, a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-furoic acid (e.g., 11.2 g, 0.1 mol).
- Thionyl chloride (e.g., 14.3 g, 0.12 mol, 1.2 equivalents) is added carefully.
- The mixture is heated to reflux (approximately 80-90 °C) and stirred for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
- The crude 2-furoyl chloride is then purified by vacuum distillation to yield a colorless to light yellow liquid.

Step 2: Preparation of **Methyl 2-thiofuroate**

- A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with sodium thiomethoxide (e.g., 7.7 g, 0.11 mol, 1.1 equivalents) and anhydrous dichloromethane (100 mL).
- The suspension is cooled to 0 °C in an ice bath.
- The freshly distilled 2-furoyl chloride (from Step 1, e.g., 13.0 g, 0.1 mol) dissolved in 50 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction is quenched by the slow addition of 50 mL of water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **Methyl 2-thiofuroate**.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

[Click to download full resolution via product page](#)

Caption: Plausible two-step synthetic workflow for **Methyl 2-thiofuroate**.

Biological Activities of Structurally Related Compounds

While there is a lack of studies on the specific biological activities of **Methyl 2-thiofuroate**, the furan and thioester moieties are common in many pharmacologically active compounds. This suggests that **Methyl 2-thiofuroate** could be a candidate for biological screening.

- **Furan Derivatives:** The furan ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The presence of the furan ring can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.
- **Thioester-Containing Compounds:** Thioesters are important intermediates in various biochemical pathways and have been incorporated into a variety of therapeutic agents. The thioester linkage can influence a molecule's reactivity and metabolic stability.

Given the prevalence of biological activity in these classes of compounds, **Methyl 2-thiofuroate** and its derivatives represent an underexplored area of chemical space for drug discovery.

Suggested Protocols for Biological Evaluation

To investigate the potential therapeutic applications of **Methyl 2-thiofuroate**, a series of standard biological assays can be performed. Below are representative protocols for initial *in vitro* screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effect of **Methyl 2-thiofuroate** on a selected cancer cell line (e.g., HeLa, HepG2).

Materials:

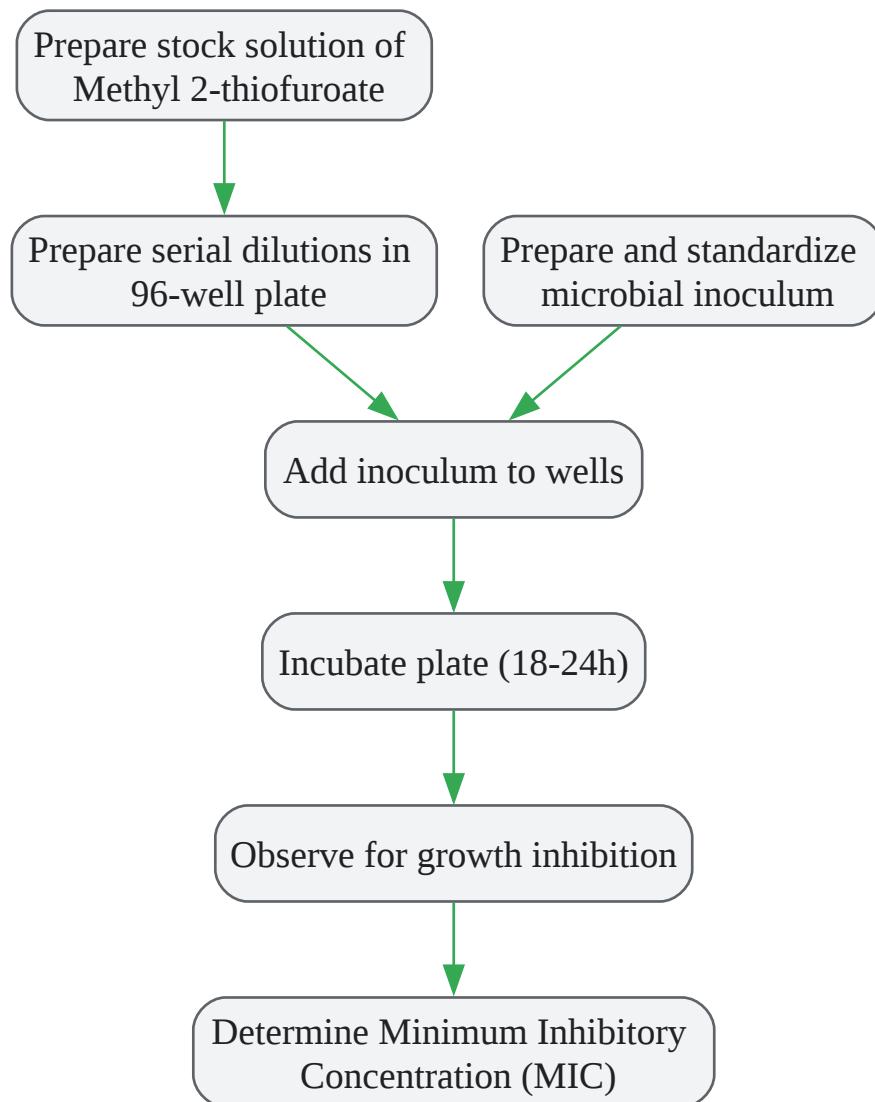
- Selected cancer cell line and appropriate culture medium (e.g., DMEM with 10% FBS)
- **Methyl 2-thiofuroate**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- Prepare a stock solution of **Methyl 2-thiofuroate** in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
- After 24 hours, remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **Methyl 2-thiofuroate**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for another 24-48 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- After the incubation, add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Assay)

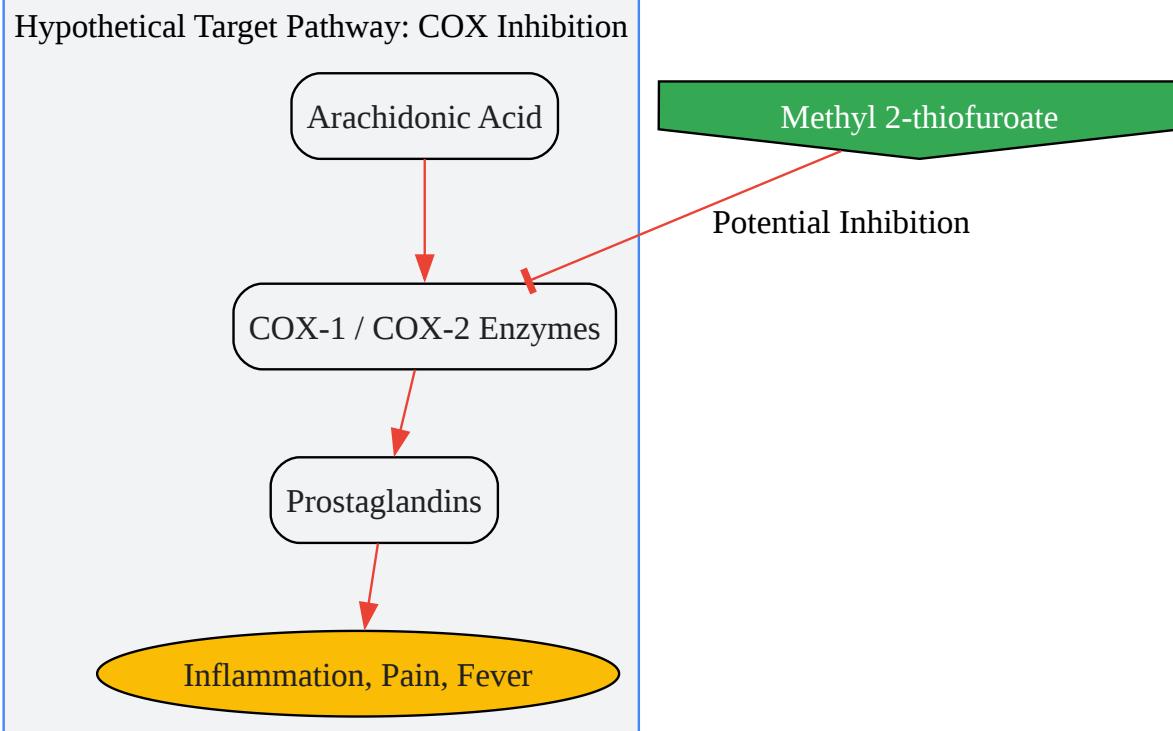

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **Methyl 2-thiofuroate** against selected bacterial or fungal strains.

Materials:

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **Methyl 2-thiofuroate**
- DMSO
- 96-well microtiter plates
- Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **Methyl 2-thiofuroate** in DMSO.
- In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.
- Prepare an inoculum of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum with no compound), and a sterility control (broth only).
- Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



[Click to download full resolution via product page](#)

Caption: General workflow for an antimicrobial screening assay.

Potential Signaling Pathways for Investigation

Given that many furan-containing compounds exhibit anti-inflammatory properties, a potential area of investigation for **Methyl 2-thifuroate** could be its effect on inflammatory pathways. For instance, the cyclooxygenase (COX) pathway is a common target for anti-inflammatory drugs.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the COX pathway by **Methyl 2-thifuroate**.

This diagram illustrates a hypothetical mechanism where **Methyl 2-thifuroate** could act as an inhibitor of COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation. This represents a testable hypothesis for future research.

Conclusion

Methyl 2-thifuroate is a readily synthesizable compound with well-defined chemical and physical properties. While its use has been predominantly in the flavor industry, its chemical structure suggests a potential for broader applications in medicinal chemistry and drug development. The lack of research into its biological activities presents a significant opportunity for investigation. The protocols and potential research directions outlined in this guide provide a framework for exploring the therapeutic potential of **Methyl 2-thifuroate** and its derivatives.

Future studies focusing on its synthesis optimization, biological screening, and mechanism of action are warranted to unlock the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Methyl 2-thiofuroate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088921#literature-review-of-methyl-2-thiofuroate-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com